molecular formula C45H38 B3157697 2,7-bis(9,9-dimethylfluoren-2-yl)-9,9-dimethylfluorene CAS No. 851478-90-5

2,7-bis(9,9-dimethylfluoren-2-yl)-9,9-dimethylfluorene

Cat. No.: B3157697
CAS No.: 851478-90-5
M. Wt: 578.8 g/mol
InChI Key: CCTIZDABNPLPHW-UHFFFAOYSA-N
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Description

2,7-bis(9,9-dimethylfluoren-2-yl)-9,9-dimethylfluorene is a complex organic compound known for its unique structural properties and applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-bis(9,9-dimethylfluoren-2-yl)-9,9-dimethylfluorene typically involves multi-step organic reactions. One common method includes the use of Suzuki coupling reactions, where boronic acid derivatives of 9,9-dimethylfluorene are reacted with halogenated fluorenes under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like toluene, followed by purification through column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity. Industrial processes might involve continuous flow reactors and automated purification systems to handle larger quantities efficiently .

Chemical Reactions Analysis

Types of Reactions

2,7-bis(9,9-dimethylfluoren-2-yl)-9,9-dimethylfluorene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fluorenone derivatives, while substitution reactions can produce halogenated fluorenes .

Mechanism of Action

The mechanism by which 2,7-bis(9,9-dimethylfluoren-2-yl)-9,9-dimethylfluorene exerts its effects is largely based on its electronic structure. The compound’s conjugated system allows for efficient electron transport and light absorption/emission. In optoelectronic applications, it acts as an electron transport layer, facilitating the movement of electrons between different layers of a device .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-bis(9,9-dimethylfluoren-2-yl)-9,9-dimethylfluorene stands out due to its specific structural configuration, which provides a balance of thermal stability, electron transport efficiency, and optical properties. This makes it particularly suitable for applications in advanced optoelectronic devices and materials science .

Properties

IUPAC Name

2,7-bis(9,9-dimethylfluoren-2-yl)-9,9-dimethylfluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H38/c1-43(2)37-13-9-7-11-31(37)33-19-15-27(23-39(33)43)29-17-21-35-36-22-18-30(26-42(36)45(5,6)41(35)25-29)28-16-20-34-32-12-8-10-14-38(32)44(3,4)40(34)24-28/h7-26H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCTIZDABNPLPHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC5=C(C=C4)C6=C(C5(C)C)C=C(C=C6)C7=CC8=C(C=C7)C9=CC=CC=C9C8(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H38
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30698414
Record name 1~9~,1~9~,2~9~,2~9~,3~9~,3~9~-Hexamethyl-1~9~H,2~9~H,3~9~H-1~2~,2~2~:2~7~,3~2~-terfluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30698414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

578.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851478-90-5
Record name 1~9~,1~9~,2~9~,2~9~,3~9~,3~9~-Hexamethyl-1~9~H,2~9~H,3~9~H-1~2~,2~2~:2~7~,3~2~-terfluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30698414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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